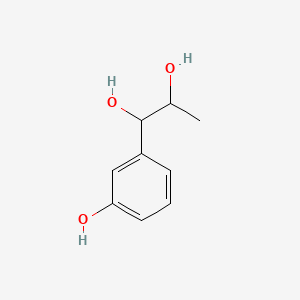
1-(3-Hydroxyphenyl)-1,2-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyphenyl)-1,2-propanediol is an organic compound characterized by the presence of a hydroxyl group attached to a phenyl ring and a propanediol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-1,2-propanediol typically involves the hydroxylation of phenylpropanediol derivatives. One common method is the catalytic hydrogenation of 3-hydroxyacetophenone, followed by reduction using suitable reducing agents such as sodium borohydride or lithium aluminum hydride .
Industrial Production Methods: Industrial production of this compound often employs large-scale catalytic processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Hydroxyphenyl)-1,2-propanediol undergoes various chemical reactions, including:
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylpropanediol derivatives.
Scientific Research Applications
1-(3-Hydroxyphenyl)-1,2-propanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Hydroxyphenyl)-1,2-propanediol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxyacetophenone: Shares a similar hydroxylated phenyl structure but differs in the presence of an acetyl group instead of a propanediol moiety.
1-(3-Hydroxyphenyl)-2-(5-hydroxy-3-methoxyphenyl)ethane: Another hydroxylated phenyl compound with additional functional groups.
Uniqueness: 1-(3-Hydroxyphenyl)-1,2-propanediol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1-(3-hydroxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6,9-12H,1H3 |
InChI Key |
FRXDKFQPTLRFRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















